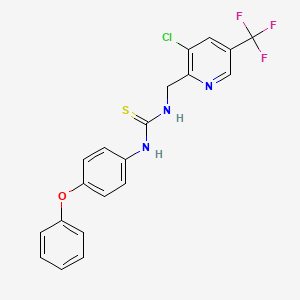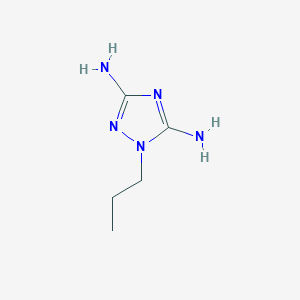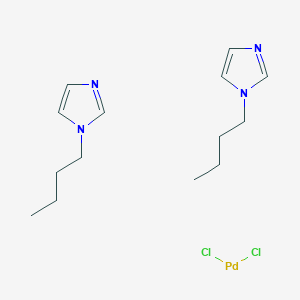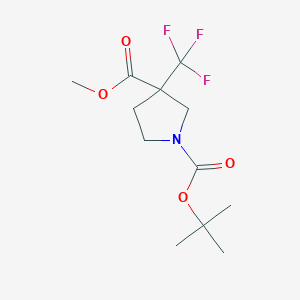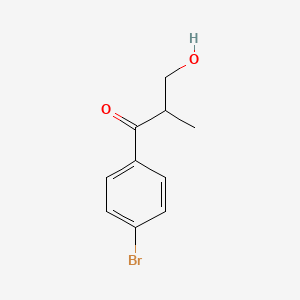
1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one is an organic compound with the molecular formula C10H11BrO2. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by a series of reactions to introduce the hydroxyl and methyl groups. The reaction conditions typically involve the use of bromine, acetic acid, and other reagents under controlled temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or distillation to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(4-Phenyl)-3-hydroxy-2-methylpropan-1-one.
Substitution: Formation of 1-(4-Aminophenyl)-3-hydroxy-2-methylpropan-1-one.
科学研究应用
1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell function and viability .
相似化合物的比较
1-(4-Bromophenyl)-2-methylpropan-1-one: Similar structure but lacks the hydroxyl group.
1-(4-Chlorophenyl)-3-hydroxy-2-methylpropan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-hydroxy-2-methylpropan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and methyl group makes this compound versatile for various applications in research and industry .
属性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3 |
InChI 键 |
UTMGDHAXCSHOQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)C(=O)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


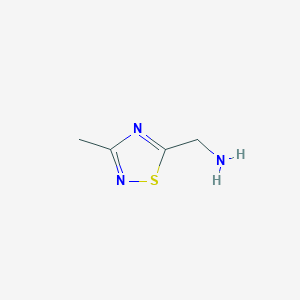
![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)


![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
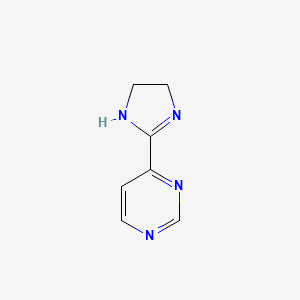
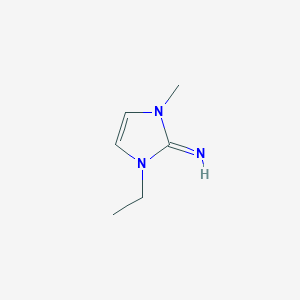
![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
